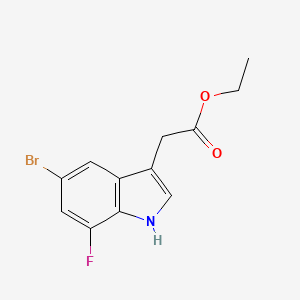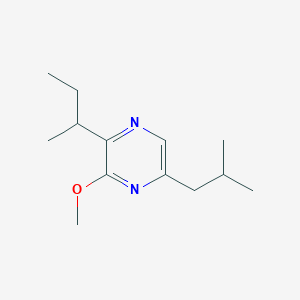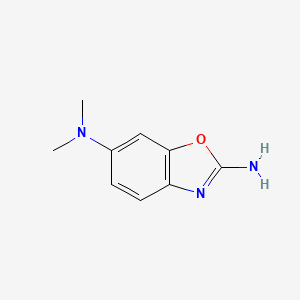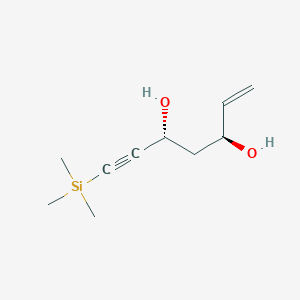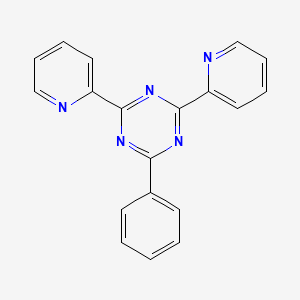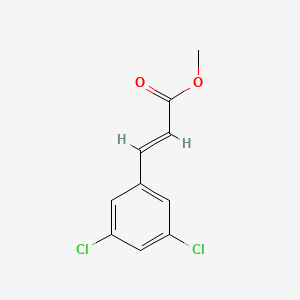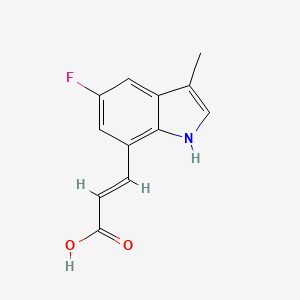
(2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 3rd position of the indole ring, along with a propenoic acid moiety at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoroindole and 3-methylindole.
Formation of the Indole Derivative: The indole derivatives are subjected to electrophilic substitution reactions to introduce the fluorine and methyl groups at the desired positions.
Coupling Reaction: The substituted indole is then coupled with an appropriate propenoic acid derivative using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the propenoic acid moiety to yield the corresponding saturated acid.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Saturated propenoic acid derivatives.
Substitution: Substituted indole derivatives with various functional groups replacing the fluorine atom.
科学研究应用
(2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, leading to modulation of various biochemical pathways. The propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
相似化合物的比较
(2E)-3-(5-Fluoro-1H-indol-7-YL)-2-propenoic acid: Lacks the methyl group at the 3rd position.
(2E)-3-(3-Methyl-1H-indol-7-YL)-2-propenoic acid: Lacks the fluorine atom at the 5th position.
(2E)-3-(5-Fluoro-3-methyl-1H-indol-2-YL)-2-propenoic acid: The propenoic acid moiety is attached at a different position on the indole ring.
Uniqueness: The presence of both the fluorine and methyl groups at specific positions on the indole ring, along with the propenoic acid moiety, imparts unique chemical and biological properties to (2E)-3-(5-Fluoro-3-methyl-1H-indol-7-YL)-2-propenoic acid. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.
属性
分子式 |
C12H10FNO2 |
|---|---|
分子量 |
219.21 g/mol |
IUPAC 名称 |
(E)-3-(5-fluoro-3-methyl-1H-indol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10FNO2/c1-7-6-14-12-8(2-3-11(15)16)4-9(13)5-10(7)12/h2-6,14H,1H3,(H,15,16)/b3-2+ |
InChI 键 |
KDHVYFUXEHYKCU-NSCUHMNNSA-N |
手性 SMILES |
CC1=CNC2=C(C=C(C=C12)F)/C=C/C(=O)O |
规范 SMILES |
CC1=CNC2=C(C=C(C=C12)F)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


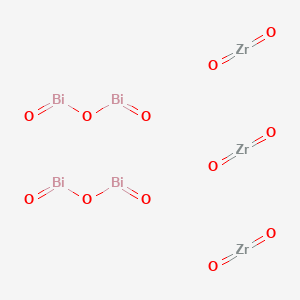
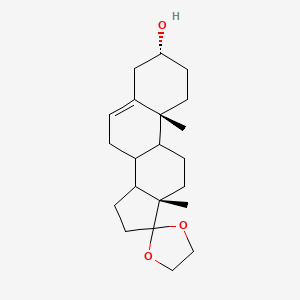
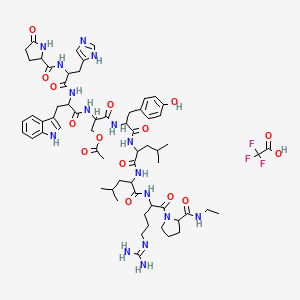


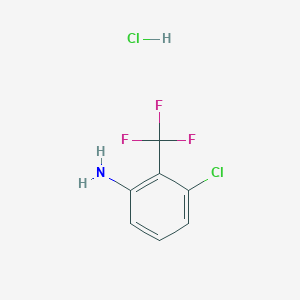
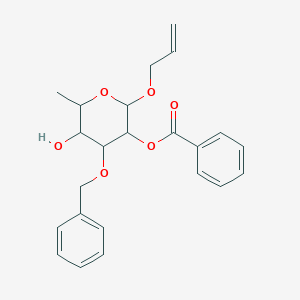
![6-bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole](/img/structure/B15124182.png)
